Benzamide, N,N'-1,3,4-thiadiazole-2,5-diylbis-

Description

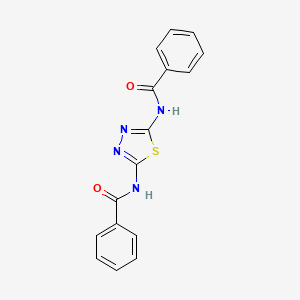

Benzamide, N,N'-1,3,4-thiadiazole-2,5-diylbis- is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted at the 2- and 5-positions with benzamide groups. The 1,3,4-thiadiazole core is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and versatility in forming bioactive hybrids . For instance, similar compounds are synthesized by reacting thiadiazole dithiols with amines or carbonyl-containing precursors under reflux conditions with catalysts like sodium acetate .

Properties

CAS No. |

62235-57-8 |

|---|---|

Molecular Formula |

C16H12N4O2S |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-(5-benzamido-1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C16H12N4O2S/c21-13(11-7-3-1-4-8-11)17-15-19-20-16(23-15)18-14(22)12-9-5-2-6-10-12/h1-10H,(H,17,19,21)(H,18,20,22) |

InChI Key |

MGKFNHSMCHWUHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride . For instance, phenylthiosemicarbazide can react with methoxy cinnamic acid in the presence of phosphorus oxychloride to form 1,3,4-thiadiazole derivatives .

Industrial Production Methods: Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The thiadiazole ring undergoes nucleophilic and electrophilic substitution, enabling functionalization at specific positions.

Nucleophilic Substitution

-

Reagents/Conditions : Hydrazine hydrate, aromatic amines, or alkyl halides in DMF or THF under reflux (60–80°C) .

-

Products :

Electrophilic Substitution

-

Reagents/Conditions : Halogenating agents (e.g., Cl₂, Br₂) in acetic acid at 0–5°C .

-

Products : Halogenated derivatives at the benzamide aromatic ring or thiadiazole nitrogen .

Oxidation and Reduction

The sulfur and nitrogen atoms in the thiadiazole ring participate in redox reactions.

Oxidation

Reduction

-

Reagents/Conditions : LiAlH₄ in anhydrous ether or NaBH₄ in methanol .

-

Products :

-

Reduction of the thiadiazole ring to dihydrothiadiazoles.

-

Conversion of amide groups to amines (e.g., N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide → corresponding amine).

-

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the benzamide moiety:

-

Suzuki Coupling : Reaction with arylboronic acids in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃, 80°C) introduces biaryl groups .

-

Buchwald–Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos .

Hydrolysis and Esterification

-

Acid Hydrolysis : HCl (6M) under reflux converts ester derivatives to carboxylic acids .

-

Esterification : Reaction with alcohols (R-OH) in H₂SO₄ yields alkyl esters.

Antimicrobial and Anticancer Activity

Reaction products demonstrate biological relevance:

Scientific Research Applications

1,3,4-Thiadiazole derivatives have a wide range of scientific research applications:

Chemistry: Used as building blocks for the synthesis of more complex molecules.

Biology: Studied for their antibacterial, antifungal, and antiviral activities

Medicine: Investigated for their potential as anticancer, anti-inflammatory, and anticonvulsant agents.

Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors and dyes

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives varies depending on their specific application. For instance, in their antibacterial activity, these compounds can inhibit bacterial enzymes or interfere with bacterial DNA replication . In anticancer applications, they can induce apoptosis in cancer cells by activating caspase pathways . The molecular targets and pathways involved include bacterial enzymes, DNA, and various signaling pathways in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with Benzamide, N,N'-1,3,4-thiadiazole-2,5-diylbis-:

Physicochemical Properties

- Thermal stability : Cycloalkylsulfanyl-thiadiazoles exhibit decomposition temperatures >200°C, superior to bismuthiol (DMTD) . The benzamide derivative may show similar stability due to aromatic substituents.

- Spectral data : Benzimidazole-thiadiazole hybrids display characteristic IR bands for C=N (1630–1640 cm⁻¹) and C-S (619–769 cm⁻¹), with ¹³C NMR peaks for aromatic carbons (114–167 ppm) . These trends may extend to the benzamide analog.

Data Table: Key Comparisons

Biological Activity

Benzamide derivatives containing the 1,3,4-thiadiazole moiety have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound "Benzamide, N,N'-1,3,4-thiadiazole-2,5-diylbis-", synthesizing its derivatives and evaluating their pharmacological properties.

Chemical Structure and Synthesis

The compound Benzamide, N,N'-1,3,4-thiadiazole-2,5-diylbis- is characterized by its unique thiadiazole ring system, which contributes to its biological activity. The synthesis typically involves nucleophilic substitution reactions that allow for the incorporation of various substituents on the benzamide and thiadiazole frameworks. The structural integrity of synthesized compounds is confirmed through spectral analysis techniques such as IR, NMR, and mass spectrometry.

1. Antimicrobial Activity

Numerous studies have demonstrated that benzamide derivatives with a 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties against various bacterial strains. For instance:

- Antibacterial Activity : Compounds synthesized from the thiadiazole derivatives showed moderate to good activity against both Gram-positive and Gram-negative bacteria. In one study, several derivatives were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL .

- Antifungal Activity : The same compounds demonstrated variable antifungal effects but were generally less potent than their antibacterial counterparts. For example, some compounds exhibited MIC values of 31.25 to 62.5 μg/mL against fungal strains .

2. Anticancer Activity

The anticancer potential of benzamide derivatives containing the thiadiazole moiety has also been explored:

- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression. Specifically, studies have highlighted their role as inhibitors of lipoxygenase (LOX) enzymes, which are implicated in various neoplastic diseases .

- Cell Line Studies : In vitro studies using human cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) revealed that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .

Case Study 1: Antimycobacterial Activity

A specific series of benzamide derivatives was synthesized and screened for antimycobacterial activity against Mycobacterium tuberculosis H37Rv strains. Notably, compounds labeled as 4(d), 4(f), 4(g), and 4(j) demonstrated superior activity compared to standard drugs used in treatment .

Case Study 2: Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship of these compounds to optimize their biological efficacy. A comprehensive study evaluated various substituents on the benzamide and thiadiazole rings, revealing that electron-withdrawing groups significantly enhance anticancer activity while maintaining low toxicity profiles .

Data Summary

Q & A

Q. What are the common synthetic routes for preparing 1,3,4-thiadiazole derivatives, and how are they optimized for reproducibility?

Methodological Answer: 1,3,4-Thiadiazole derivatives are typically synthesized via cyclization reactions using thiosemicarbazides or via condensation of hydrazine derivatives with carbonyl-containing reagents. For example, refluxing substituted benzaldehydes with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in ethanol with glacial acetic acid yields thiadiazole derivatives . Optimization involves controlling stoichiometry, reaction time (e.g., 4–12 hours), and catalysts (e.g., copper sulfate in click chemistry for triazole-thiadiazole hybrids) . Purification via column chromatography (silica gel, dichloromethane/hexane gradients) ensures product homogeneity .

Q. Which spectroscopic and analytical techniques are essential for characterizing thiadiazole-based compounds?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding .

- Elemental analysis (C, H, N, S) to verify purity, with deviations <0.3% from theoretical values indicating high-quality synthesis .

- IR spectroscopy to identify functional groups (e.g., C=S stretches at 600–700 cm⁻¹, C=N at 1600–1650 cm⁻¹) .

- Single-crystal X-ray diffraction for resolving planar conformations of the thiadiazole ring and chair conformations of cyclohexyl substituents .

Q. What are the primary applications of 1,3,4-thiadiazole derivatives in academic research?

Methodological Answer: These compounds are studied for:

- Corrosion inhibition : Derivatives like 2,5-bis(benzylidenehydrazino)-1,3,4-thiadiazole show efficacy in protecting metal surfaces in jet fuels via adsorption mechanisms .

- Biological activity : Antimicrobial and antitumor properties are evaluated through in vitro assays (e.g., MIC tests, MTT cytotoxicity assays) .

Advanced Research Questions

Q. How do coordination modes of 1,3,4-thiadiazole ligands influence the properties of transition metal complexes?

Methodological Answer: The thiadiazole core acts as a polydentate ligand, coordinating via sulfur and nitrogen atoms. For example:

- Mononuclear complexes : Ni(II) forms octahedral geometries with two ligands and axial water molecules, as shown by X-ray diffraction (Ni–N bond lengths: 2.052–2.132 Å) .

- Dinuclear complexes : Azide-bridged Ni(II) or Cu(II) complexes exhibit magnetic coupling, relevant for materials science .

Coordination mode (e.g., N,S-bridging vs. N,N-chelation) impacts electronic properties and reactivity, which are probed via cyclic voltammetry and UV-Vis spectroscopy .

Q. How can structural modifications of the thiadiazole ring enhance biological or material performance?

Methodological Answer:

- Substituent effects : Introducing electron-withdrawing groups (e.g., chloro, nitro) increases antimicrobial activity by enhancing membrane permeability .

- Hybridization : Coupling with triazole or pyridyl moieties improves solubility and metal-binding affinity, as seen in 2,5-bis(pyridin-2-yl)-1,3,4-thiadiazole ligands .

- Side-chain engineering : Alkylsulfanyl groups (e.g., cyclohexyl) alter thermal stability (TGA decomposition >250°C) and crystal packing .

Q. How should researchers resolve contradictions in reported bioactivity data for thiadiazole derivatives?

Methodological Answer: Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., fixed bacterial strains, consistent incubation times) .

- Structural heterogeneity : Verify purity via HPLC and characterize stereochemistry (e.g., E/Z isomerism in hydrazone derivatives) .

- Mechanistic context : Use molecular docking to correlate substituent effects with target binding (e.g., thymidylate synthase inhibition for antitumor activity) .

Q. What strategies are effective in analyzing reaction mechanisms for thiadiazole cyclization?

Methodological Answer:

- Kinetic studies : Monitor intermediate formation via in situ FTIR or LC-MS (e.g., hydrazone intermediates in cyclocondensation) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for iodine-mediated cyclization steps .

- Isotopic labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation in the thiadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.